Cas no 78-78-4 (2-Methylbutane)

2-Methylbutane structure
2-Methylbutane structure
2-Methylbutane
78-78-4
C5H12
72.1487817764282
MFCD00009338
34131
24856746

2-Methylbutane Properties

Names and Identifiers

    • 2-Methylbutane
    • Isopentane
    • ISO-PENTANE
    • 2-METHYL BUTANE (ISO-PENTANE) GC STANDARD
    • 2-Methylbutaneneat
    • 1,1-dimethylpropane
    • 2-methyl-butan
    • 2-methyl-butane
    • Isoamylhydride
    • iso-C5H12
    • Isopentan
    • ISOPROPENTANE
    • JJDW
    • methylbutane
    • iso-Pentan
    • 2-METHYLBUTANE, 99.5+%, HPLC GRADE
    • 2-METHYLBUTANE, 99+%, SPECTROPHOTOMETRIC GRADE
    • 2-METHYLBUTANE, REAGENTPLUS, >=99%
    • 2-METHYLBUTANE, ANHYDROUS, 99+%
    • 2-Methylbutane (ACI)
    • 1,1,2-Trimethylethane
    • Borger Isopentane
    • Exxsol Isopentane S
    • NSC 119476
    • R 601A
    • 2-Methylbutane, purum, >=95.0% (GC)
    • 2492-33-3
    • pentane blends
    • 61G
    • 2-Methylbutane, spectrophotometric grade, >=99%
    • pentane blend
    • Ethyl dimethyl methane
    • 2-Methylbutane, puriss. p.a., >=99.5% (GC)
    • NS00003083
    • ISO PENTANE
    • (CH3)2CHCH2CH3
    • EINECS 271-009-7
    • Butane (field grade)
    • UNII-ZH67814I0O
    • Field butane
    • 78-78-4
    • foaming agent Isopentane
    • 1,2-Trimethylethane
    • EC 201-142-8
    • NSC119476
    • 2-Methylbutane, ReagentPlus(R), >=99%
    • M0167
    • 2-METHYLBUTANE-2-D1
    • Q-200305
    • CAS# 78-78-4
    • 2-Methylbutane, analytical standard
    • Q422703
    • CHEMBL1797287
    • 68513-65-5
    • Isopentane, 95% min
    • DTXSID60195860
    • ipentane
    • Ethyldimethylmethane
    • ISOPENTANE [HSDB]
    • CHEBI:30362
    • R-601a
    • NSC-119476
    • 1-Pentane
    • solvent isopentane
    • DTXSID8025468
    • MFCD00009338
    • DTXSID401316767
    • WLN: 2Y1&1
    • BUTYL, 3-METHYL-
    • 99% isopentane
    • InChI=1/C5H12/c1-4-5(2)3/h5H,4H2,1-3H
    • butane, 2-methyl
    • AI3-28787
    • AKOS015841718
    • 1,1,2-Trimethylbutane
    • (CH3)2CH-CH2-CH3
    • CAS 78-78-4
    • isopentane(2-methylbutane)
    • Styrene foaming agent isopentane
    • Dimethylethylmethane
    • 13221-81-3
    • 2-Methylbutane, SAJ special grade
    • HSDB 618
    • 2-Methylbutane, anhydrous, >=99%
    • Isopentane, 99% min
    • 95% isopentane
    • Isopentane 78-78-4
    • Butane, 2-methyl-
    • blowing agent isopentane
    • EINECS 201-142-8
    • 2-Methylbutane, for HPLC, >=99.5%
    • Isoamyl hydride
    • 2-Methylbutane, SAJ first grade, >=99.0%
    • ZH67814I0O
    • +Expand
    • MFCD00009338
    • QWTDNUCVQCZILF-UHFFFAOYSA-N
    • 1S/C5H12/c1-4-5(2)3/h5H,4H2,1-3H3
    • CCC(C)C

Computed Properties

  • 72.09390
  • 0
  • 0
  • 1
  • 72.094
  • 5
  • 14
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.6
  • nothing
  • 0
  • 0A^2

Experimental Properties

  • 2.05240
  • 0.00000
  • n20/D 1.354(lit.)
    n20/D 1.354
  • Miscible with water, hydrocarbons, oils, alcohol and ether.
  • 30 °C(lit.)
  • -160 °C
  • 11.17 psi ( 20 °C)
  • Fahrenheit: -59.8 ° f
    Celsius: -51 ° c
  • 0.048g/l
  • Colorless and transparent volatile liquid with pleasant aromatic smell. [1]
  • Stable. Extremely flammable. Incompatible with strong oxidizing agents. Vapour-air mixtures explosive in certain proportions. Incompatible with rubber, various plastics. The vapour, being heavier than air, may roll over surfaces and collect in low points. Note low flash point.
  • Insoluble in water, slightly soluble in ethanol, soluble in most organic solvents such as hydrocarbons and diethyl ether. [15]
  • 0.62 g/mL at 25 °C(lit.)

2-Methylbutane Security Information

2-Methylbutane Customs Data

  • 2901100000
  • China Customs Code:

    2901100000

    Overview:

    2901100000 Saturated acyclic hydrocarbon.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The volume of packaging container used as gaseous fuel shall be reported, Bulk cargo shall be reported

    Summary:

    2901100000 saturated acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

2-Methylbutane Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Catalysts: Davicat SiAl 3113 Solvents: Water ;  36 bar, 300 °C
Reference
Processes for conversion of biologically derived mevalonic acid
, United States, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Vanadium ;  100 - 550 °C
Reference
Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock
, World Intellectual Property Organization, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Vanadium ;  100 - 550 °C
Reference
Catalytic conversion of alcohols having at least three carbon atoms to hydrocarbon blendstock
, World Intellectual Property Organization, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane
Reference
Ionic alkylation of tertiary alkyl halides with tetraalkylsilanes
Bolestova, G. I.; et al, Zhurnal Organicheskoi Khimii, 1987, 23(1), 38-43

Synthetic Circuit 5

Reaction Conditions
1.1 Catalysts: Aluminum ,  Silica ;  30 - 800 °C
Reference
Catalytic pyrolysis of polyethylene and polypropylene over desilicated beta and al-msu-f
Lee, Hyung Won; et al, Catalysts, 2018, 8(11), 501/1-501/15

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Methylcyclopentane Catalysts: Alumina ,  Silica ;  20 h, 295 K
Reference
Pentane transformations over sulfated alumina catalyst
Marczewski, M.; Popielarska, D.; Marczewska, H., Reaction Kinetics, 2016, 118(1), 267-280

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Chloroform-d ;  24 h, 1 atm, rt
Reference
Alkanethiolate-capped palladium nanoparticles for selective catalytic hydrogenation of dienes and trienes
Chen, Ting-An; Shon, Young-Seok, Catalysis Science & Technology, 2017, 7(20), 4823-4829

Synthetic Circuit 8

Reaction Conditions
Reference
New perspectives in the formation of the Grignard reagent
Peralez, Eric; Negrel, Jean-Claude; Chanon, Michel, Tetrahedron Letters, 1994, 35(32), 5857-60

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Diimine
Reference
Diimide reduction of representative alkenes and correlation of their relative reaction rates with corresponding ionization potentials
Nelson, Donna J.; Henley, Robert L.; Yao, Ziyun; Smith, Terrill D., Tetrahedron Letters, 1993, 34(37), 5835-8

Synthetic Circuit 10

Reaction Conditions
1.1 Catalysts: Iron(III) acetylacetonate ,  Potassium alloy, base, K 89,Na 11 Solvents: Diethyl ether
Reference
Ferrocene and iron(III) acetylacetonate as hydrogenation catalyst precursors
Scott, Frederick; Cronje, Stephanie; Raubenheimer, Helgard G., Journal of Chemical Research, 1992, (7), 232-3

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Nitromethane
Reference
Formation of alkanes from alcohols in ROH-aluminum chloride-nitromethane and ROH-sulfuric acid reaction systems
Stolyarov, B. V.; Kartsova, L. A., Zhurnal Organicheskoi Khimii, 1990, 26(3), 520-7

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Trichlorosilane
Reference
γ-Ray-induced reduction of sterically hindered alkyl carboxylates with trichlorosilane in the presence of hydrogen chloride. Two-step mechanism for the formation of alkanes via the alkyl chloride
Oka, Kunio; Nakao, Ren, Journal of Organometallic Chemistry, 1989, 362(1-2), 31-5

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Boron trifluoride etherate ,  Sodium borohydride Solvents: Diglyme
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water
Reference
Organoboranes for synthesis. 2. Oxidation of organoboranes with alkaline hydrogen peroxide as a convenient route for the cis hydration of alkenes via hydroboration
Brown, Herbert C.; Snyder, Carl; Rao, B. C. Subba; Zweifel, George, Tetrahedron, 1986, 42(20), 5505-10

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Poly(N-vinylcarbazole) (benzaldimine functionalized, reaction product with dichloropalladium bis(benzonitrile)) Solvents: Dimethylformamide ;  3.4 h, rt
Reference
Synthesis, characterization and catalytic activities of a reusable polymer-anchored palladium(II) complex: Effective catalytic hydrogenation of various organic substrates
Islam, Manirul; Mondal, Paramita; Roy, Anupam Singha; Tuhina, Kazi, Transition Metal Chemistry (Dordrecht, 2010, 35(4), 427-435

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Polystyrene (amino group-containing, complexes with palladium) ;  20 °C
Reference
Polymer supported palladium (II) complexes as hydrogenation catalysts
Mukherjee, Debkumar, Indian Journal of Chemistry, 2003, (2), 346-352

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Tetracarbonyldi-μ-chlorobis[2-(2-phenyldiazenyl)phenyl]diruthenium (polystyrene-anchored) Solvents: Dimethylformamide ;  5.2 h, 30 bar, 70 °C
1.2 Reagents: Sodium chloride Solvents: Water ;  cooled
Reference
Hydrogenation of various organic substrates using polystyrene anchored orthometallated ruthenium (II) complex as catalyst
Islam, S. M.; Tuhina, K.; Mubarak, M.; Mondal, P., Journal of Molecular Catalysis A: Chemical, 2009, 297(1), 18-25

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Tetracarbonyldi-μ-chlorobis[2-(2-pyridinyl-κN)phenyl-κC]diruthenium (resin-bound) Solvents: Dimethylformamide ;  6.5 h, 30 bar, 70 °C; cooled
Reference
Polystyrene anchored orthometalated ruthenium(II) complex as catalyst for the dihydrogen reduction of unsaturated organic substrates
Islam, S. M.; Saha, C. R., Journal of Molecular Catalysis A: Chemical, 2004, 212(1-2), 131-140

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: (SP-5-12)-Bis(dinitrogen)[(2,6-pyridinediyl-κN)bis[3-(2,4,6-trimethylphenyl)-1H-… Solvents: Benzene-d6 ;  1 atm, -78 °C; 1 h, 4 atm, 23.0 °C
Reference
High-activity iron catalysts for the hydrogenation of hindered, unfunctionalized alkenes
Yu, Renyuan Pony; Darmon, Jonathan M.; Hoyt, Jordan M.; Margulieux, Grant W.; Turner, Zoe R.; et al, ACS Catalysis, 2012, 2(8), 1760-1764

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid ,  Sodium borohydride Solvents: Diethyl ether
Reference
Synthetic methods and reactions. 136. Single-step one-carbon ring homologation of cyclic and polycyclic hydrocarbons via their methyl alcohols or carboxylic acids with sodium borohydride/triflic acid
Olah, George A.; Wu, An Hsiang; Farooq, Omar, Journal of Organic Chemistry, 1989, 54(6), 1452-3

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: (OC-6-42)-Carbonylchlorobis[2-(diphenylphosphino-κP)benzaldehyde]hydro(1H-pyrazo… Solvents: Dimethylformamide ;  90 min, 1.5 atm, 25 °C; cooled
Reference
Hydrido RuII organometallics; synthesis, spectral and catalytic hydrogenation studies
Reddy, P. Muralidhar; Reddy, Ch. Krista; Rani, K. Shobha; Reddy, M. Buchi; Ravinder, V., Journal of the Indian Chemical Society, 2007, 84(8), 733-738

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladate(1-), bis[2-(diphenylphosphino-κP)benzoato](2,4-pentanedionato-κO2,κO4)… Solvents: Dimethylformamide ;  1.5 atm, 25 °C
Reference
Synthesis, spectral and catalytic hydrogenation studies of palladium(II) complexes containing substituted tertiary phosphines
Rani, P. Usha; Reddy, P. Muralidhar; Sarangapani, M.; Ravinder, V., Journal of the Indian Chemical Society, 2007, 84(2), 122-129

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium(2+), (tetrabenzo[b,f,j,n][1,4,9,12]tetraazacyclohexadecine-κN5,κN12,κN… Solvents: Dimethylformamide ,  Water ;  2 h, rt
Reference
Encapsulation of Pd(II) by N4 and N2O2 macrocyclic ligands: their use in catalysis and biology
Shanker, Kanne; Reddy, P. Muralidhar; Rohini, Rondla; Ho, Yen-Peng; Ravinder, Vadde, Journal of Coordination Chemistry, 2009, 62(18), 3040-3049

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: Ammonium formate Catalysts: Iron ,  Palladium ,  Platinum Solvents: Isopropanol ;  20 min, 22 °C
Reference
Pt/Pd/Fe Trimetallic Nanoparticle Produced via Reverse Micelle Technique: Synthesis, Characterization, and Its Use as an Efficient Catalyst for Reductive Hydrodehalogenation of Aryl and Aliphatic Halides under Mild Conditions
Abazari, Reza; Heshmatpour, Felora; Balalaie, Saeed, ACS Catalysis, 2013, 3(2), 139-149

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate
Reference
Synthesis, Characterization, and Highly Efficient Catalytic Reactivity of Suspended Palladium Nanoparticles
Hwang, Chang-Bing; Fu, Yaw-Shyan; Lu, Yi-Ling; Jang, Shu-Wen; Chou, Pi-Tai; et al, Journal of Catalysis, 2000, 195(2), 336-341

2-Methylbutane Raw materials

2-Methylbutane Preparation Products

2-Methylbutane Related Literature

78-78-4 (2-Methylbutane) Related Products